

Asymmetric Synthesis of Lancifodilactone G Acetate: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Lancifodilactone C*

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This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of Lancifodilactone G acetate, a complex nortriterpenoid natural product. The synthesis, accomplished in 28 steps, showcases a series of strategic chemical transformations to construct the intricate polycyclic architecture of the target molecule. This note is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Strategic Overview

The asymmetric total synthesis of Lancifodilactone G acetate, first reported by Yang and coworkers, is a landmark achievement in natural product synthesis.^{[1][2][3]} The strategy hinges on the sequential construction of the molecule's complex ring system, starting from a readily available commodity chemical, 2-(triisopropylsiloxy)-1,3-butadiene.^{[1][2]} The synthesis is characterized by several key bond formations and ring closures that efficiently build the core structure.

The retrosynthetic analysis reveals a convergent approach, where key fragments of the molecule are synthesized and then coupled. The core CDE ring system is assembled through a combination of powerful reactions, including a ring-closing metathesis. The synthesis culminates in the late-stage formation of the sensitive enol acetate moiety.

A visual representation of the overall synthetic workflow is provided below, highlighting the major transformations and intermediates.



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